2-[(Naphthalen-1-YL)amino]-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide
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Overview
Description
2-[(Naphthalen-1-YL)amino]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide is a complex organic compound that features a naphthalene ring, a furan ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-1-YL)amino]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of naphthylamine with a furan derivative under acidic conditions to form the naphthyl-furan intermediate. This intermediate is then reacted with a nitrophenyl hydrazide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Naphthalen-1-YL)amino]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Sodium methoxide, potassium tert-butoxide; basic conditions.
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(Naphthalen-1-YL)amino]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(Naphthalen-1-YL)amino]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. The nitrophenyl group is particularly important for its binding affinity and specificity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
- (S)-Amino-naphthalen-1-yl-acetic acid
- Indole-3-acetic acid
Uniqueness
2-[(Naphthalen-1-YL)amino]-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide is unique due to its combination of a naphthalene ring, a furan ring, and a nitrophenyl group This structural arrangement imparts specific electronic and steric properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C23H18N4O4 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-(naphthalen-1-ylamino)-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C23H18N4O4/c28-23(15-24-21-7-3-5-16-4-1-2-6-20(16)21)26-25-14-19-12-13-22(31-19)17-8-10-18(11-9-17)27(29)30/h1-14,24H,15H2,(H,26,28)/b25-14+ |
InChI Key |
BKUQEDLYBNAGGO-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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